Pyridine, 4-(diphenylarsino)-

Description

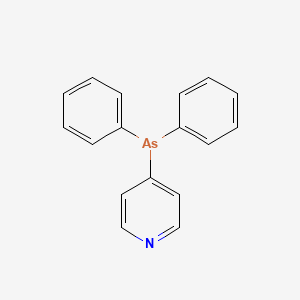

Pyridine, 4-(diphenylarsino)-, is an organoarsenic compound characterized by a pyridine ring substituted at the 4-position with a diphenylarsine group. This compound belongs to a broader class of arsenic-containing heterocycles, which are of interest in coordination chemistry, catalysis, and medicinal chemistry due to their unique electronic and steric properties. The arsenic center in such compounds can act as a Lewis acid or form stable complexes with transition metals, making them valuable in ligand design for catalytic applications .

Properties

CAS No. |

91933-97-0 |

|---|---|

Molecular Formula |

C17H14AsN |

Molecular Weight |

307.22 g/mol |

IUPAC Name |

diphenyl(pyridin-4-yl)arsane |

InChI |

InChI=1S/C17H14AsN/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-14H |

InChI Key |

CVVLQLDXMWHDKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine derivatives often involves the condensation of carbonyl compounds or cycloaddition reactions. For pyridine, 4-(diphenylarsino)-, a common synthetic route involves the reaction of pyridine with diphenylarsine chloride under specific conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of pyridine derivatives, including pyridine, 4-(diphenylarsino)-, often involves large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-(diphenylarsino)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.

Reduction: Reduction reactions can convert the diphenylarsino group to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2 and 4 positions of the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyridine, 4-(diphenylarsino)- can yield pyridine N-oxides, while substitution reactions can introduce various functional groups at specific positions on the pyridine ring .

Scientific Research Applications

Pyridine, 4-(diphenylarsino)- has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of pyridine, 4-(diphenylarsino)- involves its interaction with molecular targets through the pyridine ring and the diphenylarsino group. The nitrogen atom in the pyridine ring can coordinate with metal ions, while the diphenylarsino group can participate in various chemical reactions. These interactions can influence biological pathways and chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on pyridine derivatives with substitutions at the 2-, 3-, and 4-positions, primarily involving chlorine, amino, and substituted phenyl groups.

Structural Analogues

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Substituents: Chlorine and substituted phenyl groups at specific positions. Synthetic Utility: Efficient synthesis via multicomponent reactions, as described in . Biological Activity: Demonstrated antimicrobial properties in microbial screening assays . Contrast with Pyridine, 4-(diphenylarsino)-: The arsenic-containing derivative may exhibit distinct coordination behavior and toxicity profiles compared to halogen- or amino-substituted pyridines.

Hexahydroquinoline Derivatives Features: Hexahydroquinoline cores fused with pyridine rings and carbonitrile groups. Applications: Antimicrobial and antitumor activities are highlighted in .

Electronic and Steric Properties

- Arsenic vs. Chlorine/Amine Groups: Electron-withdrawing (Cl) or donating (NH₂) effects dominate reactivity, as seen in the antimicrobial pyridines of .

Data Tables

Table 1: Key Properties of Pyridine Derivatives

| Compound | Substituents | Key Applications | Toxicity Concerns |

|---|---|---|---|

| Pyridine, 4-(diphenylarsino)- | Diphenylarsine at C4 | Catalysis, Coordination | High (arsenic-related) |

| 2-Amino-4-(2-chloro...)pyridine | Cl, substituted phenyl | Antimicrobial agents | Moderate (halogenated) |

| Hexahydroquinoline derivatives | Carbonitrile, NH₂ | Antitumor agents | Low |

Research Findings and Limitations

- Current insights are extrapolated from structurally related pyridines.

- Critical Observations : Arsenic-containing ligands may offer superior metal-binding capacity but require rigorous toxicity mitigation strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.